Norethisterone acetate oxime Norethisterone acetate oxime
Brand Name: Vulcanchem
CAS No.: 20799-24-0
VCID: VC19708819
InChI: InChI=1S/C22H29NO3/c1-4-22(26-14(2)24)12-10-20-19-7-5-15-13-16(23-25)6-8-17(15)18(19)9-11-21(20,22)3/h1,13,17-20,25H,5-12H2,2-3H3/t17-,18+,19+,20-,21-,22-/m0/s1
SMILES:
Molecular Formula: C22H29NO3
Molecular Weight: 355.5 g/mol

Norethisterone acetate oxime

CAS No.: 20799-24-0

Cat. No.: VC19708819

Molecular Formula: C22H29NO3

Molecular Weight: 355.5 g/mol

* For research use only. Not for human or veterinary use.

Norethisterone acetate oxime - 20799-24-0

Specification

CAS No. 20799-24-0
Molecular Formula C22H29NO3
Molecular Weight 355.5 g/mol
IUPAC Name [(8R,9S,10R,13S,14S,17R)-17-ethynyl-3-hydroxyimino-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate
Standard InChI InChI=1S/C22H29NO3/c1-4-22(26-14(2)24)12-10-20-19-7-5-15-13-16(23-25)6-8-17(15)18(19)9-11-21(20,22)3/h1,13,17-20,25H,5-12H2,2-3H3/t17-,18+,19+,20-,21-,22-/m0/s1
Standard InChI Key SCTDPGXGNWEFNF-ZCPXKWAGSA-N
Isomeric SMILES CC(=O)O[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=NO)CC[C@H]34)C)C#C
Canonical SMILES CC(=O)OC1(CCC2C1(CCC3C2CCC4=CC(=NO)CCC34)C)C#C

Introduction

Chemical Structure and Synthesis

Structural Characteristics

Norethisterone acetate oxime (chemical formula: C22H29NO3C_{22}H_{29}NO_{3}, molar mass: 355.48 g/mol) features two critical functional modifications: an oxime group at the C3 position and an acetate ester at the C17β position of the norethisterone backbone . The oxime group introduces geometric isomerism, resulting in Z- and E-isomers, which were separated using normal-phase HPLC and characterized via 1^1H NMR spectroscopy . The 19-nortestosterone skeleton confers androgenic and progestogenic properties, while the acetate ester enhances metabolic stability .

Table 1: Key Chemical Identifiers of Norethisterone Acetate Oxime

IdentifierValue
IUPAC Name[(8R,9S,10R,13S,14S,17R)-17-ethynyl-13-methyl-3-oximo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate
CAS NumberNot formally assigned
PubChem CIDUnavailable
UNIIUnavailable

Synthesis and Isomer Separation

The synthesis of norethisterone acetate oxime involves reacting norethisterone acetate with hydroxylamine under controlled conditions, yielding a mixture of Z- and E-oxime isomers . A normal-phase HPLC method utilizing silica gel columns effectively separates these isomers, with elution order determined by 1^1H NMR chemical shifts of the 4-H proton . Circular dichroism (CD) and UV spectroscopy further differentiate isomers, revealing distinct molar ellipticity and absorbance profiles between 200–300 nm .

Pharmacokinetic Profile

Metabolic Pathways

In rhesus monkeys, intravenously administered norethisterone-3-oxime acetate (NETO-AC) rapidly deacetylates to norethisterone-3-oxime (NETO), which subsequently metabolizes to norethisterone (NET) . Oral administration results in immediate and extensive first-pass metabolism, with NETO-AC undetectable in systemic circulation; instead, NETO and NET dominate plasma profiles . Comparative pharmacokinetic parameters are summarized below:

Table 2: Pharmacokinetic Parameters of NETO-AC and NETO in Rhesus Monkeys

ParameterNETO-AC (Oral)NETO (Oral)NET (Oral)
t1/2αt_{1/2 \alpha} (h)-0.90 ± 0.261.28 ± 0.31
t1/2βt_{1/2 \beta} (h)-8.55 ± 2.2110.01 ± 4.59
Bioavailability<1%45%60%

Half-Life and Clearance

Following intravenous administration, NETO-AC exhibits a rapid distribution phase (t1/2αt_{1/2 \alpha}: 0.37 ± 0.81 h) and elimination half-life (t1/2βt_{1/2 \beta}: 8.55 ± 2.21 h) . NETO demonstrates similar kinetics but with prolonged detection in plasma due to its conversion to NET, which sustains activity for up to 12 hours post-administration .

Pharmacological Activity

Progestogenic Effects

Norethisterone acetate oxime binds progesterone receptors with high affinity, suppressing gonadotropin secretion and inhibiting ovulation . In preclinical models, it demonstrated potent endometrial transformation and anti-estrogenic effects, consistent with its intended use as a postcoital contraceptive .

Androgenic and Anabolic Activity

As a 19-nortestosterone derivative, the compound exhibits residual androgenic activity, though this is attenuated compared to parent compounds like methyltestosterone . Its anabolic effects remain unquantified but are hypothesized to align with structurally related agents such as nandrolone phenylpropionate .

Clinical Development and Discontinuation

Postcoital Contraceptive Trials

Early-phase studies in the 1980s evaluated norethisterone acetate oxime as a single-dose emergency contraceptive. Despite promising preclinical data, development was halted due to variable metabolic conversion rates and inconsistent suppression of luteinizing hormone surges in primate models .

Comparative Analysis with Related Progestins

Table 3: Structural and Functional Comparison of Norethisterone Derivatives

CompoundStructural ModificationsKey Properties
NorethisteroneNoneModerate progestogenic activity
Norethisterone acetateC17β-acetateEnhanced metabolic stability
Levonorgestrel13β-ethyl, 18-methylHigher progestogenic potency
Norethisterone oximeC3-oxime, C17β-acetateRapid metabolic conversion

Analytical Characterization

Spectroscopic Methods

1^1H NMR spectroscopy remains the gold standard for isomer identification, with the 4-H proton resonance differing by 0.2–0.3 ppm between Z- and E-configurations . CD spectroscopy provides complementary data, with Z-isomers exhibiting stronger negative Cotton effects at 245 nm .

Chromatographic Techniques

Reversed-phase HPLC (RP-HPLC) with UV detection at 254 nm resolves norethisterone acetate oxime from metabolites, while normal-phase methods are preferred for isomer separation .

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